molecular formula C5H2ClI2N B1174971 C.I. Acid Brown 314 CAS No. 12219-81-7

C.I. Acid Brown 314

Cat. No.: B1174971
CAS No.: 12219-81-7
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Description

C.I. Acid Brown 314 (CAS No. 12219-81-7/72480-58-1) is an azo-class acid dye widely used in the textile and leather industries . It is supplied as a brown powder with high solubility in water (>98% dye content) and exhibits a yellowish-brown hue. Key specifications include:

  • Chemical Class: Azo
  • Physical Appearance: Brown powder
  • Application: Primarily for dyeing leather and textiles .
  • Commercial Suppliers: Sella Fast Brown HG (Geigy Co. Ltd) and Vilmacor Fast Brown HG (Vilmax SA) .

Properties

CAS No.

12219-81-7

Molecular Formula

C5H2ClI2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Acid Brown 314 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reactant concentrations. The process may also include purification steps to remove impurities and achieve the desired dye quality .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Brown 314 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which C.I. Acid Brown 314 exerts its effects involves interactions with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes that promote cancer cell growth. In the case of Alzheimer’s disease, the dye inhibits the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology .

Comparison with Similar Compounds

Structural and Functional Similarities

C.I. Acid Brown 314 belongs to the acid dye category, which is structurally defined by sulfonic acid groups that enable solubility in water and affinity for protein-based fibers (e.g., wool, silk) and polyamide synthetics. Below is a comparative analysis with other acid dyes and structurally related compounds:

Table 1: Comparative Properties of this compound and Similar Compounds
Property This compound C.I. Acid Yellow 11 C.I. Acid Red 215 C.I. Acid Black 1
CAS No. 12219-81-7/72480-58-1 6359-82-6 12220-55-4 1064-48-8
Chemical Class Azo Monoazo Disazo Monoazo
Solubility Soluble in water Soluble in water Soluble in water Soluble in water
Application Leather, textiles Textiles Textiles, paper Textiles, ink
Fastness Properties Not reported Moderate light fastness High wash fastness High adsorption capacity
Molecular Weight Not available 375.3 g/mol 626.6 g/mol 616.5 g/mol
Key Observations:

Chemical Class: All compared compounds are azo dyes, but differences in substituent groups (e.g., sulfonic acid, nitro, or hydroxyl groups) influence solubility and colorfastness. For example, C.I. Acid Red 215’s disazo structure may enhance wash fastness compared to monoazo dyes .

Application : While this compound is specialized for leather, Acid Yellow 11 and Acid Red 215 are more common in textile dyeing . Acid Black 1 demonstrates high adsorption capacity, making it suitable for ink formulations .

Molecular Weight : Higher molecular weight in disazo dyes (e.g., Acid Red 215) correlates with increased binding affinity but may reduce solubility .

Physicochemical and Performance Differences

  • Solubility : this compound and Acid Yellow 11 share high water solubility due to sulfonic acid groups, whereas Acid Black 1’s adsorption behavior aligns with its use in condensed phases .
  • Thermal Stability : Evidence gaps exist for this compound, but similar azo dyes decompose at temperatures above 200°C, releasing nitrogen oxides .
  • Synthesis : Unlike Acid Brown 314, which lacks detailed synthesis data, Acid Black 1’s production involves tin(II) chloride catalysis under mild conditions (50°C, 2 hours) .

Q & A

Q. How should researchers design ecotoxicity studies for this compound to ensure regulatory compliance?

  • Methodological Answer : Follow OECD guidelines (e.g., Test No. 201/202) using model organisms (Daphnia magna, algae). Acute toxicity (LC50) and chronic effects (NOEC/LOEC) are measured. Data is analyzed using probit or log-logistic models, and results are benchmarked against existing hazard classifications (e.g., GHS) .

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